Ethyl 2-(3-oxo-3,4-dihydro-2h-1,4-benzothiazin-2-yl)acetate Ethyl 2-(3-oxo-3,4-dihydro-2h-1,4-benzothiazin-2-yl)acetate
Brand Name: Vulcanchem
CAS No.: 82191-17-1
VCID: VC3724151
InChI: InChI=1S/C12H13NO3S/c1-2-16-11(14)7-10-12(15)13-8-5-3-4-6-9(8)17-10/h3-6,10H,2,7H2,1H3,(H,13,15)
SMILES: CCOC(=O)CC1C(=O)NC2=CC=CC=C2S1
Molecular Formula: C12H13NO3S
Molecular Weight: 251.3 g/mol

Ethyl 2-(3-oxo-3,4-dihydro-2h-1,4-benzothiazin-2-yl)acetate

CAS No.: 82191-17-1

Cat. No.: VC3724151

Molecular Formula: C12H13NO3S

Molecular Weight: 251.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(3-oxo-3,4-dihydro-2h-1,4-benzothiazin-2-yl)acetate - 82191-17-1

Specification

CAS No. 82191-17-1
Molecular Formula C12H13NO3S
Molecular Weight 251.3 g/mol
IUPAC Name ethyl 2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetate
Standard InChI InChI=1S/C12H13NO3S/c1-2-16-11(14)7-10-12(15)13-8-5-3-4-6-9(8)17-10/h3-6,10H,2,7H2,1H3,(H,13,15)
Standard InChI Key RLTFSIFTPSJBLB-UHFFFAOYSA-N
SMILES CCOC(=O)CC1C(=O)NC2=CC=CC=C2S1
Canonical SMILES CCOC(=O)CC1C(=O)NC2=CC=CC=C2S1

Introduction

Chemical Structure and Nomenclature

Molecular Structure

The chemical name follows IUPAC conventions: Ethyl 2-(3-oxo-3,4-dihydro-2H-benzo[b] thiazin-2-yl)acetate. The CAS registry number for this compound is 82191-17-1, which facilitates its identification in chemical databases .

Physicochemical Properties

Basic Properties

Ethyl 2-(3-oxo-benzo[b] thiazinyl)-acetate exhibits several notable physicochemical characteristics:

PropertyValueSource
Molecular FormulaC12H13NO3SC_{12}H_{13}NO_{3}S
Molecular Weight251.30 g/mol
Melting PointApprox. 338 K
SolubilitySoluble in ethanol

These properties are critical for understanding the behavior of the compound under various experimental conditions.

Spectroscopic Data

Spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) are commonly employed to characterize ethyl 2-(3-oxo-benzo[b] thiazinyl)-acetate:

NMR Analysis:

The proton (1H^1H) and carbon (13C^{13}C) NMR spectra reveal characteristic peaks corresponding to the benzothiazine ring and ester groups.

IR Spectroscopy:

The IR spectrum shows absorption bands indicative of carbonyl stretching (C=OC=O) at around 1700 cm11700 \text{ cm}^{−1}, along with signals for CHC-H, NHN-H, and SHS-H bonds.

Mass Spectrometry:

The mass spectrum confirms the molecular weight through the presence of a parent ion peak at m/z=251m/z = 251.

Synthesis Methods

Laboratory Synthesis

Ethyl 2-(3-oxo-benzo[b] thiazinyl)-acetate can be synthesized using well-established organic reactions:

Step-by-Step Procedure:

A solution of potassium hydroxide (5.85 mmol5.85 \text{ mmol}) in water (10 mL10 \text{ mL}) is added to ethyl (3-oxo-benzo[b][1, thiazinyl)-acetate (3.9 mmol3.9 \text{ mmol}) dissolved in ethanol (10 mL10 \text{ mL}). The reaction mixture is stirred at room temperature for 24 h24 \text{ h}, followed by acidification with hydrochloric acid (4 M HCl4 \text{ M HCl}). Crystallization from dichloromethane yields pure crystals suitable for X-ray analysis .

Industrial Production

While industrial-scale synthesis methods are less documented for this specific compound, they typically involve optimizations for yield and purity. Reactions may be scaled up using automated reactors under controlled temperature and pressure conditions.

Biological Activities

Antibacterial Activity:

Ethyl derivatives exhibit inhibitory effects against Gram-positive and Gram-negative bacteria by interfering with cell wall synthesis .

Anticancer Properties:

Compounds containing benzothiazine scaffolds have shown cytotoxic activity against various cancer cell lines .

Anti-inflammatory Effects:

These molecules modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) .

Mechanistic Insights

The biological activity is largely attributed to the ability of benzothiazine derivatives to interact with proteins through hydrogen bonding and hydrophobic interactions.

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